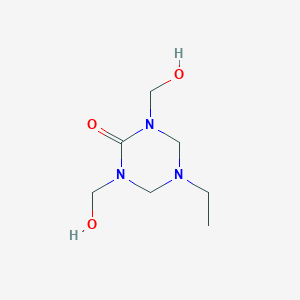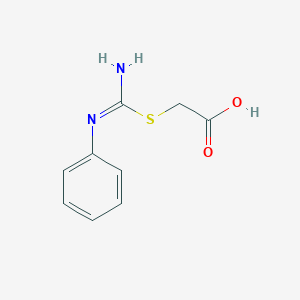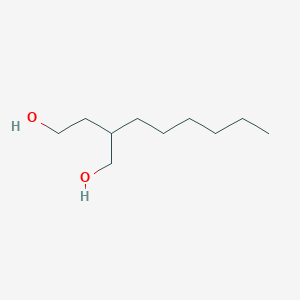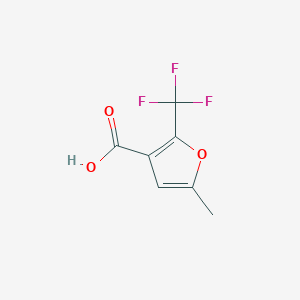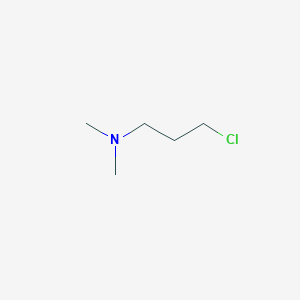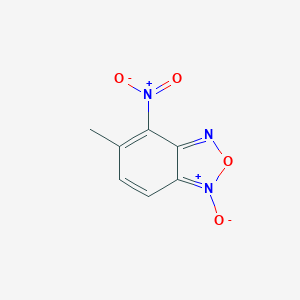
Benzofurazan, 5-methyl-4-nitro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 5-methyl-4-nitro-, 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and is widely used in the field of organic chemistry.
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 5-methyl-4-nitro-, 1-oxide has various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and peroxynitrite (ONOO-), which are involved in various physiological and pathological processes. It is also used as a labeling reagent for the detection of proteins and peptides.
Wirkmechanismus
Benzofurazan, 5-methyl-4-nitro-, 1-oxide reacts with ROS and ONOO- to form highly fluorescent products, which can be detected using fluorescence spectroscopy. The mechanism of action involves the reduction of the nitro group by ROS and ONOO-, followed by the formation of a highly fluorescent product.
Biochemische Und Physiologische Effekte
Benzofurazan, 5-methyl-4-nitro-, 1-oxide has been shown to have various biochemical and physiological effects, including the ability to detect ROS and ONOO- in biological samples. It has also been used to study the oxidative stress response in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzofurazan, 5-methyl-4-nitro-, 1-oxide in lab experiments include its high sensitivity and selectivity for ROS and ONOO-. It is also relatively easy to use and can be used in a wide range of biological samples. However, its limitations include its potential toxicity and the need for specialized equipment for its detection.
Zukünftige Richtungen
There are several future directions for the use of Benzofurazan, 5-methyl-4-nitro-, 1-oxide in scientific research. These include the development of new fluorescent probes based on Benzofurazan, 5-methyl-4-nitro-, 1-oxide for the detection of other reactive species, such as hydrogen peroxide and hypochlorous acid. Additionally, the use of Benzofurazan, 5-methyl-4-nitro-, 1-oxide in the study of oxidative stress-related diseases, such as cancer and neurodegenerative diseases, is an area of active research. Finally, the use of Benzofurazan, 5-methyl-4-nitro-, 1-oxide in the development of new diagnostic and therapeutic agents is an exciting area of future research.
Conclusion:
In conclusion, Benzofurazan, 5-methyl-4-nitro-, 1-oxide is a valuable tool in scientific research due to its unique properties and various applications. Its use in the detection of ROS and ONOO- has provided valuable insights into the role of oxidative stress in biological systems. The development of new fluorescent probes based on Benzofurazan, 5-methyl-4-nitro-, 1-oxide and its use in the study of oxidative stress-related diseases are exciting areas of future research.
Synthesemethoden
Benzofurazan, 5-methyl-4-nitro-, 1-oxide can be synthesized using various methods, including the reaction of 5-methylbenzofurazan with nitric acid and the reaction of 5-methylbenzofurazan with nitric acid and sulfuric acid. The latter method is more commonly used due to its high yield and simplicity.
Eigenschaften
CAS-Nummer |
18378-12-6 |
|---|---|
Produktname |
Benzofurazan, 5-methyl-4-nitro-, 1-oxide |
Molekularformel |
C7H5N3O4 |
Molekulargewicht |
195.13 g/mol |
IUPAC-Name |
5-methyl-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C7H5N3O4/c1-4-2-3-5-6(7(4)9(11)12)8-14-10(5)13/h2-3H,1H3 |
InChI-Schlüssel |
MLRLTZCELJILGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
18378-12-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



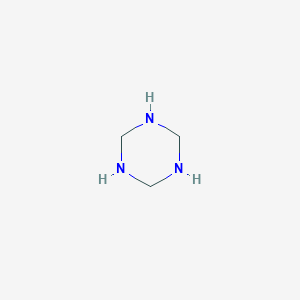
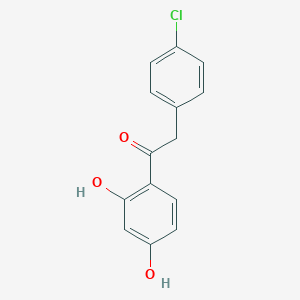

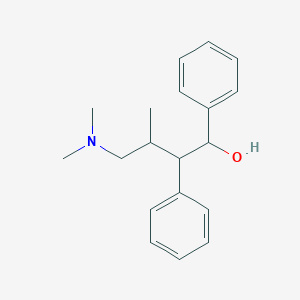
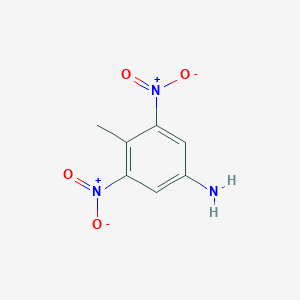
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
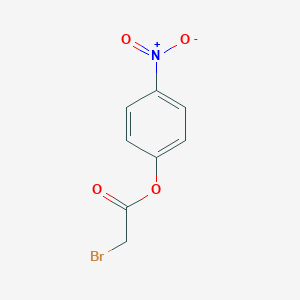
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)
